Dimethyl-SGD-1882

Description

Historical Discovery and Natural Origins

The foundation for pyrrolobenzodiazepine dimer development traces back to the discovery of naturally occurring pyrrolobenzodiazepine monomers in the mid-20th century. Anthramycin, recognized as the first pyrrolobenzodiazepine monomer, was isolated from Streptomyces refuineus in 1965, marking the beginning of extensive research into this class of compounds. The isolation of this antitumor antibiotic in the 1960s prompted comprehensive investigation into pyrrolobenzodiazepines as potential therapeutic agents for cancer treatment.

The natural pyrrolobenzodiazepine family encompasses approximately 60 naturally occurring compounds, including anthramycin, sibiromycin, tomaymycin, and the neothramycins. These compounds demonstrated sequence-selective DNA minor groove binding properties with particular affinity for purine-guanine-purine sequences, forming covalent bonds with the exocyclic amino group of guanine bases. The skeletal structure of pyrrolobenzodiazepines contains three distinctive components: a substituted aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring, with specific stereochemistry at the C11a position.

Early research revealed that naturally occurring pyrrolobenzodiazepines exerted their biological activity through a unique mechanism involving minor groove DNA binding and subsequent covalent attachment. However, the therapeutic utility of these natural products was limited by various factors, including cardiotoxicity associated with specific structural features, such as the hydroxyl group at C9 position in compounds like sibiromycin. These limitations prompted researchers to explore synthetic modifications and, eventually, the development of dimeric constructs with enhanced properties.

The discovery of tilivalline, the first naturally occurring pyrrolobenzodiazepine linked to human intestinal disease, further highlighted the biological significance of this compound class. Produced by Klebsiella oxytoca as part of the intestinal microbiota, tilivalline demonstrated the diverse biological roles of pyrrolobenzodiazepines beyond their antitumor properties, contributing to the understanding of their mechanisms of action and biosynthetic pathways.

Structural Evolution from Monomeric Pyrrolobenzodiazepines to Engineered Dimers

The transition from monomeric to dimeric pyrrolobenzodiazepines represented a paradigm shift in drug design philosophy, driven by the recognition that two pyrrolobenzodiazepine units could potentially form interstrand DNA cross-links rather than the monoalkylated adducts produced by monomers. The first pyrrolobenzodiazepine dimers were synthesized by Suggs and co-workers in 1988, featuring two pyrrolobenzodiazepine units joined through linkers attached at the C7/C7′-positions of the aromatic A-rings. Although these initial constructs demonstrated modest DNA cross-linking activity, they did not achieve the dramatic improvements in cytotoxicity that would later characterize more advanced dimeric designs.

A rational design breakthrough occurred in 1992 when Thurston and co-workers reported DSB-120, a pyrrolobenzodiazepine dimer consisting of two unsubstituted pyrrolobenzodiazepine units coupled through their C8/C8′-positions via a 1,3-dioxypropyl linker. This design was specifically engineered to follow the curvature of the DNA minor groove more effectively than previous constructs. DSB-120 demonstrated significantly enhanced DNA stabilization properties, with thermal denaturation studies revealing its superior binding characteristics compared to earlier dimeric attempts.

The structural optimization of pyrrolobenzodiazepine dimers continued with the development of compounds like SJG-136, which completed Phase II clinical trials in patients with leukemia and ovarian cancer. These advanced dimers incorporated flexible linkers that allowed optimal positioning within the DNA minor groove while maintaining the sequence selectivity characteristic of monomeric pyrrolobenzodiazepines. The pyrrolobenzodiazepine dimer SJG-136 demonstrated the ability to form multiple types of DNA adducts, including sequence-dependent intrastrand cross-links, monoalkylated adducts, and the characteristic interstrand cross-links.

| Compound | Linker Position | Linker Type | DNA Interaction | Development Status |

|---|---|---|---|---|

| Early Dimers (1988) | C7/C7′ | Various | Modest cross-linking | Research phase |

| DSB-120 (1992) | C8/C8′ | 1,3-dioxypropyl | Enhanced stabilization | Preclinical |

| SJG-136 | C8/C8′ | Propyldioxy | Multiple adduct types | Phase II trials |

Recent structural studies have revealed the sophisticated binding mechanisms of pyrrolobenzodiazepine dimers. SJG-136 forms sequence-dependent intrastrand DNA cross-links at both shorter purine-GATG-pyrimidine and longer purine-GAATG-pyrimidine sequences, with a demonstrated preference for the extended intrastrand cross-link formation. The compound shows a hierarchical binding preference, with purine-GAATG-pyrimidine sequences forming cross-links more rapidly than other recognition sequences. These detailed structure-activity relationships have informed the design of next-generation pyrrolobenzodiazepine dimers with optimized therapeutic profiles.

Role in Modern Antibody-Drug Conjugate Development

The integration of pyrrolobenzodiazepine dimers into antibody-drug conjugate platforms represents the culmination of decades of structural optimization and mechanistic understanding. These sophisticated therapeutic constructs combine the exquisite targeting specificity of monoclonal antibodies with the potent cytotoxic capabilities of pyrrolobenzodiazepine dimers, creating precision medicines capable of selective cancer cell destruction.

SG3199, a representative pyrrolobenzodiazepine dimer warhead, exemplifies the advanced properties required for antibody-drug conjugate applications. This compound demonstrated potent cytotoxicity against human solid tumor and hematological cancer cell lines with a mean growth inhibition concentration of 151.5 picomolar, highlighting the extraordinary potency achievable with optimized dimeric constructs. The compound efficiently produces DNA interstrand cross-links in both naked plasmid DNA and cellular environments, with cross-links forming rapidly and persisting for extended periods exceeding 36 hours.

The pharmacokinetic properties of pyrrolobenzodiazepine dimer warheads have been specifically optimized for antibody-drug conjugate applications. SG3199 exhibits very rapid clearance following intravenous administration, with half-lives as short as 8 minutes in preclinical models. This rapid elimination profile, combined with the compound's potent cytotoxicity and persistent DNA cross-linking activity, contributes to the favorable therapeutic window observed in clinical applications.

Tesirine (SG3249) represents a clinically validated pyrrolobenzodiazepine dimer payload that has been successfully conjugated to multiple targeting antibodies. The compound possesses an attractive combination of properties including exceptional potency, scalable synthetic accessibility, low hydrophobicity contributing to reduced aggregation during conjugation, and efficient maleimide-based antibody attachment. The low hydrophobicity of tesirine, with a logD7.4 value of 2.11, enables conjugation in aqueous buffers with minimal organic solvent requirements, contrasting favorably with earlier pyrrolobenzodiazepine dimers that required high organic solvent concentrations.

| Property | SG3199 | Tesirine (SG3249) | Clinical Significance |

|---|---|---|---|

| Cytotoxicity (mean GI50) | 151.5 pM | Not specified | Ultra-high potency |

| Plasma half-life | 8 minutes | Not specified | Rapid clearance |

| DNA cross-link persistence | >36 hours | Not specified | Sustained activity |

| LogD7.4 | Not specified | 2.11 | Low aggregation risk |

| Conjugation efficiency | Not specified | 90% (site-specific) | High manufacturing yield |

The clinical validation of pyrrolobenzodiazepine dimer-based antibody-drug conjugates has been demonstrated through successful completion of Phase I trials. Rovalpituzumab-tesirine, targeting the delta-like ligand 3 protein, completed Phase I clinical evaluation for small cell lung cancer treatment with encouraging initial results. Similarly, loncastuximab tesirine received accelerated approval from the Food and Drug Administration for the treatment of relapsed or refractory large B-cell lymphoma, representing the first pyrrolobenzodiazepine dimer-based antibody-drug conjugate to achieve regulatory approval.

The versatility of pyrrolobenzodiazepine dimers in antibody-drug conjugate applications extends beyond hematological malignancies to solid tumors. Multiple pyrrolobenzodiazepine dimer-containing antibody-drug conjugates are currently in various stages of clinical development, targeting different tumor-associated antigens and cancer types. This expanding clinical pipeline demonstrates the broad therapeutic potential of pyrrolobenzodiazepine dimers as warheads for precision cancer medicine applications.

Propriétés

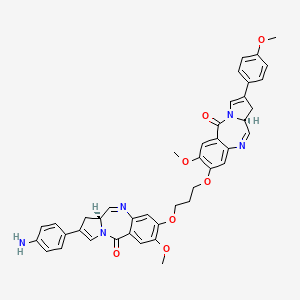

IUPAC Name |

(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H39N5O7/c1-50-32-11-7-26(8-12-32)28-16-31-22-45-36-20-40(38(52-3)18-34(36)42(49)47(31)24-28)54-14-4-13-53-39-19-35-33(17-37(39)51-2)41(48)46-23-27(15-30(46)21-44-35)25-5-9-29(43)10-6-25/h5-12,17-24,30-31H,4,13-16,43H2,1-3H3/t30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRPLUKQNWNZAV-CONSDPRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C(C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=CC7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CN3[C@@H](C2)C=NC4=CC(=C(C=C4C3=O)OC)OCCCOC5=C(C=C6C(=C5)N=C[C@@H]7CC(=CN7C6=O)C8=CC=C(C=C8)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222490-34-7 | |

| Record name | SGD-1882 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222490347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SGD-1882 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRE1I9FE08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Monomer Synthesis and Functionalization

The convergent synthesis of PBD dimers begins with the preparation of enantiomerically pure monomers. A representative approach involves the coupling of benzoic acid derivatives with tetrahydroisoquinoline carboxylates via HATU-mediated amide bond formation, yielding intermediates such as 3 (57% yield). Subsequent zinc-mediated nitro group reduction in aqueous conditions generates an aniline intermediate capable of intramolecular cyclization to form the seven-membered benzodiazepine ring. Protection of the N5 position with SEM-Cl under kinetic conditions (NaH base) ensures stability during downstream reactions, while hydrogenolysis removes benzyl groups to expose phenolic functionalities critical for dimerization.

Mitsunobu-Based Dimerization

Dimerization is achieved through double Mitsunobu reactions using 1,3-propanediol, which connects two monomeric units via their phenolic oxygen atoms. This method, exemplified in the synthesis of (S,S)-D211, proceeds in 68% yield while preserving stereochemical integrity. The Mitsunobu reaction’s advantage lies in its ability to invert configuration at the alcohol-bearing carbon, ensuring proper spatial alignment of the dimer’s DNA-binding domains. Post-dimerization, SEM-protected lactams are reduced with superhydride (LiEt3BH) at -78°C to generate the reactive N10-C11 imine moiety essential for DNA crosslinking.

Suzuki Coupling Approaches for Asymmetric PBD Dimers

Bis-Triflate Intermediate Utilization

Asymmetric PBD dimers necessitate controlled mono-functionalization of symmetric precursors. Source demonstrates this through sequential Suzuki couplings using a bis-enol triflate intermediate (1 ). Statistical coupling with 4-(4-methylpiperazin-1-yl)phenylboronic acid pinacol ester achieves mono-functionalization (75% yield), with unreacted bis-triflate recoverable for recycling. The reaction employs Pd(PPh3)4 catalyst in a toluene/MeOH/H2O solvent system at 30°C, ensuring minimal decomposition of sensitive functionalities.

Orthogonal Protection for Sequential Coupling

Orthogonal protecting groups (Alloc, TBS) enable sequential installation of distinct aryl groups. After initial coupling, the remaining triflate undergoes a second Suzuki reaction with aminophenylboronic esters under microwave irradiation (85°C, 15 min), yielding differentially functionalized intermediates like 3 (75%). This strategy allows incorporation of solubilizing groups (e.g., piperazine derivatives) while maintaining compatibility with subsequent reduction and deprotection steps.

Oxidation and Cyclization Methodologies

IBX-Mediated Alcohol Oxidation

Cyclization of linear precursors into the PBD scaffold requires precise oxidation of secondary alcohols to ketones. Source identifies 2-iodoxybenzoic acid (IBX) as optimal for converting diol 11 to diketone 12 (82% yield). IBX’s mild conditions (room temperature, EtOAc solvent) prevent over-oxidation to carboxylic acids, a common issue with CrO3- or TEMPO-based systems.

Swern Oxidation for Lactam Formation

In tesirine synthesis (Source), Swern oxidation (oxalyl chloride, DMSO, -60°C) converts alcohol 7 to ketone 8 , which undergoes triflation for subsequent Suzuki coupling. This method avoids acidic protons adjacent to the carbonyl, preserving base-sensitive SEM and Alloc groups.

Protection/Deprotection Strategies

SEM Group Compatibility

SEM (2-(trimethylsilyl)ethoxymethyl) protection of the N5 position remains central to PBD synthesis. Its stability under Mitsunobu conditions (DIAD, Ph3P) and selective removal via superhydride reduction enables sequential functionalization.

Orthogonal TBS and Alloc Deprotection

Source employs TBS (tert-butyldimethylsilyl) protection for C11-hydroxyl groups, resistant to Pd-mediated couplings but cleavable by LiOAc in wet DMF. Alloc (allyloxycarbonyl) groups are removed via Pd(0)-catalyzed deallylation, allowing selective amine liberation for linker attachment.

Linker Attachment and Payload Release Optimization

Pentafluorocarbonate-Based Linker Coupling

Late-stage linker attachment to monomeric PBD units utilizes pentafluorocarbonate 10 , which reacts with mono-protected anilines (9 ) at room temperature without base. This eliminates competing N-alkylation side reactions, achieving 73% yield for diol 11 after 6 days.

Enzymatic Payload Release Validation

Final constructs are validated via in vitro cathepsin B cleavage assays. For D212, linker-payload conjugates demonstrate >90% release of active PBD dimers within 24 hours under lysosomal conditions (pH 4.5, 37°C).

Critical Data Tables

Table 1: Comparison of Dimerization Methods

Table 2: Oxidation Agent Efficiency

| Oxidant | Substrate | Product | Yield (%) | Side Products |

|---|---|---|---|---|

| IBX | Diol 11 | Diketone 12 | 82 | <5% overoxidation |

| Swern | Alcohol 7 | Ketone 8 | 78 | None detected |

| TEMPO/TCCA | Alcohol 7 | Acid 5 | 65 | 15% carboxylation |

Analyse Des Réactions Chimiques

DNA Alkylation Mechanism

PBD dimers alkylate DNA through a two-step process:

Key Findings

- Sequence specificity : Preferential cross-linking at 5′-PuGATCPy-3′ (Pu = purine, Py = pyrimidine) .

- Cross-link types :

Structural Modifications and Reactivity

Modifications to PBD dimers alter reactivity, solubility, and cytotoxicity:

Hydrophilicity Optimization

Analytical Characterization

Advanced techniques validate reaction outcomes:

- LC/MS : Monitors reaction progress (e.g., m/z = 483.00 [M + 2H]<sup>2+</sup> for SG3199) .

- TLC : Tracks intermediates using silica gel F<sub>254</sub> plates .

- DNA melting assays : Measures ΔT<sub>m</sub> to quantify DNA stabilization .

Stability and Degradation

PBD dimers exhibit variable stability under physiological conditions:

- Hydrolytic stability : Bis-imine forms (e.g., SG3199) are stable in PBS (pH 7.4) but degrade in acidic lysosomes .

- Enzymatic cleavage : Susceptible to hydrolysis by cathepsin B in ADC payload release .

Toxicity and Therapeutic Index

Reactivity correlates with toxicity:

| Payload Type | Maximum Tolerated Dose (MTD) in Rats | DNA Cross-links per µg DNA |

|---|---|---|

| Bis-alkylating PBD | 0.1 mg/kg | 12–18 |

| Mono-alkylating PBD | 0.3 mg/kg | 4–6 |

Bis-alkylators (e.g., SG3199) show 3× higher toxicity but superior antitumor efficacy .

Case Study: SG3199

- Structure : C8-linked dimer with 1,3-dioxypropyl spacer .

- Reactivity : Forms interstrand cross-links in 5′-PuGATCPy-3′ sequences with k = 0.24 h<sup>−1</sup> .

- ADC application : Conjugated to anti-CD19 antibodies (e.g., ADCT-402) for B-cell malignancies .

PBD dimers exemplify the interplay between chemical reactivity and therapeutic utility. Their controlled synthesis, selective DNA alkylation, and tunable stability make them cornerstone payloads in ADC development. Future research aims to balance potency with tolerability through rational design .

Applications De Recherche Scientifique

Key Applications

-

Antibody-Drug Conjugates (ADCs)

- PBD dimers are increasingly utilized as payloads in ADCs due to their high potency and unique mechanism of action.

- They are designed to target specific antigens on cancer cells, delivering cytotoxic agents directly to the tumor site while minimizing damage to healthy tissues.

-

Clinical Trials

- Several PBD dimer-containing ADCs have entered clinical trials, showcasing promising results against various malignancies.

- For example, SG2000 (SJG-136) has demonstrated significant antitumor activity in both solid tumors and hematological malignancies, leading to its progression into Phase II clinical trials for ovarian cancer and leukemia .

- Combination Therapies

Case Study 1: SG3199 in Hematological Malignancies

- Background : SG3199 is a PBD dimer used in ADC formulations targeting CD19-expressing cells.

- Findings : Clinical studies have shown that SG3199 exhibits substantial antitumor efficacy with manageable safety profiles. Patients treated with ADCs containing SG3199 demonstrated improved responses compared to traditional therapies .

Case Study 2: Loncastuximab Tesirine (ADCT-402)

- Background : Loncastuximab tesirine is an ADC that incorporates a PBD dimer payload targeting CD19.

- Results : In clinical trials, this compound showed significant activity against relapsed or refractory B-cell malignancies. The study highlighted the ability of PBD dimers to overcome resistance mechanisms seen with other therapeutic agents .

Comparative Analysis of PBD Dimer Payloads

| PBD Dimer | Target Indication | Clinical Phase | Mechanism of Action | Key Findings |

|---|---|---|---|---|

| SG2000 | Ovarian Cancer | Phase II | DNA Cross-linking | Significant antitumor activity observed |

| SG3199 | Hematological Malignancies | Phase I/II | DNA Cross-linking | Improved response rates compared to standard therapy |

| Loncastuximab Tesirine | B-cell Malignancies | Phase II | DNA Cross-linking | Effective in relapsed/refractory cases |

Mécanisme D'action

SGD-1882 exerts its effects by binding to the minor groove of DNA and forming covalent bonds with the guanine bases. This crosslinking disrupts the DNA structure, inhibiting replication and transcription. The compound targets rapidly dividing cells, making it effective against cancer cells. The pathways involved include DNA damage response and apoptosis .

Comparaison Avec Des Composés Similaires

Table 1: Linker Length vs. Activity

| Compound | Linker Length | Activity (IC₅₀/NM) | Application |

|---|---|---|---|

| SG2000 | 3-Carbon | 212 pM | Solid Tumors |

| SG2057 | 5-Carbon | <100 pM | Hematologic Cancers |

| ELB-21 | Rigid | 0.1–1 mg/L (MIC) | Antibacterial |

C8-Substituted PBD Monomers and Hybrids

- C8-Conjugated Monomers (e.g., GWL-78): These retain DNA-binding affinity but avoid cross-linking, enabling mono-alkylation.

- PBD-Biaryl Conjugates: A newer class with non-PBD aromatic units (e.g., biaryl groups) shows improved tolerability in mice, with 26/43 compounds exhibiting MIC ≤4 mg/L against MRSA/VRE .

Comparison with Functional Analogs

PBD Dimers vs. Mono-Alkylating Agents

- PDD-Based Payloads: Pyrridinobenzodiazepines (PDDs) are mono-alkylating agents with similar efficacy to PBD dimers but superior tolerability. For example, anti-CSPG4 ADCs with PDDs reduce liver toxicity in preclinical models .

- PBD-Monoamine/Monoamide: PBD-monoamine retains ~5× higher potency (IC₅₀ = 8.6 nM) than monoamide (IC₅₀ = 27.1 nM), emphasizing the role of free amines in DNA interaction .

Table 2: Cytotoxic Potency of PBD Derivatives

| Compound | Mechanism | Avg. IC₅₀ (nM) |

|---|---|---|

| PBD Dimer | DNA Cross-Linking | 1.6 |

| PBD-Monoamine | Mono-Alkylation | 8.6 |

| PBD-Monoamide | Reduced Binding | 27.1 |

| PDD Payload | Mono-Alkylation | Comparable |

Prodrug Strategies

- SG2285: A bisulphite prodrug of SG2202 (C2-aryl-substituted dimer) improves solubility and reduces off-target toxicity. Activation in vivo releases the active dimer, achieving tumor regression at 0.5 mg/kg in xenografts .

- EC2629:

A folate receptor-targeted prodrug releases active PBD dimers intracellularly, requiring only 1.2×10⁴ cross-links/cell for efficacy, demonstrating high potency .

PBD Dimers in ADCs

Table 3: PBD Dimer ADCs in Clinical Development

| ADC Name | Target | Indication | Phase | Key Finding |

|---|---|---|---|---|

| SGN-CD33A | CD33 | AML | Phase I | Dose-dependent cytopenia |

| MEDI3726 | PSMA | Prostate Cancer | Preclin | 100% tumor regression |

| ABBV-176 | PRLR | Breast Cancer | Preclin | Efficacy in TNBC models |

Activité Biologique

The pyrrolobenzodiazepine (PBD) dimer represents a novel class of potent anticancer agents, particularly in the context of antibody-drug conjugates (ADCs). This article provides an in-depth examination of the biological activity of PBD dimers, focusing on their mechanisms of action, efficacy in clinical settings, and structure-activity relationships.

PBD dimers exert their biological effects primarily through their ability to bind in the minor groove of DNA , forming covalent cross-links between DNA strands. This interaction is facilitated by the N10-C11 imine pharmacophore, which allows for sequence-selective binding, particularly to 5′-purine-guanine-purine sequences . The resulting cross-links are non-distorting and resistant to DNA repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .

Key Features:

- Interstrand Cross-linking : PBD dimers create stable cross-links that hinder DNA replication and transcription.

- Minimal DNA Distortion : The unique binding mechanism allows these agents to evade typical DNA damage repair pathways, enhancing their cytotoxicity .

- Cell Cycle Independence : They maintain activity across different phases of the cell cycle, making them effective against a variety of tumor types .

Efficacy and Clinical Trials

PBD dimers have shown significant antitumor activity in both preclinical and clinical settings. Notable compounds include SJG-136 (SG2000) and SG3199, which have undergone extensive evaluation.

Table 1: Summary of Key Clinical Trials Involving PBD Dimers

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of PBD dimers has led to the development of more potent derivatives. Modifications at specific positions on the PBD structure have been shown to enhance cytotoxicity.

Key Findings:

- C2 Position Modifications : Introducing unsaturation at the C2 position significantly increases potency. For instance, SG2202 demonstrated superior activity compared to its predecessors due to structural enhancements that improved binding affinity .

- Linker Variations : The choice of linkers connecting PBD units influences both solubility and biological activity. Flexible linkers have been pivotal in optimizing drug delivery within ADCs .

Case Studies

- SG2000 (SJG-136) :

- SG3199 :

Q & A

Q. What experimental models are most appropriate for evaluating the cytotoxicity of PBD dimers in hematological versus solid tumors?

Methodological Answer: PBD dimers exhibit cell-type-dependent cytotoxicity, with hematological cancer cell lines (e.g., leukemia, lymphoma) showing greater sensitivity than solid tumors. Key steps include:

- Cell Line Selection : Use validated models like Raji (Burkitt’s lymphoma) or HL-60 (acute myeloid leukemia) for hematological cancers, and MDA-MB-231 (breast) or A549 (lung) for solid tumors.

- Dosage Optimization : Conduct dose-response assays (e.g., CellTiter-Glo®) with pM–nM ranges due to PBD dimers’ ultra-high potency (IC50: 0.1–10 pM in blood cancers vs. 1–100 pM in solid tumors) .

- Multi-Drug Resistance (MDR) Models : Include MDR-overexpressing cell lines (e.g., NCI/ADR-RES) to confirm retained efficacy, as PBD dimers bypass P-glycoprotein efflux mechanisms .

Q. Table 1: Representative Cytotoxicity Data for SG3199 (PBD Dimer)

| Cell Line | Tumor Type | IC50 (pM) | Reference |

|---|---|---|---|

| Raji | Lymphoma | 0.2 | |

| HL-60 | Leukemia | 0.5 | |

| MDA-MB-231 | Breast | 50 | |

| A549 | Lung | 100 |

Q. How do DNA cross-linking assays differentiate PBD dimer activity from other alkylating agents?

Methodological Answer: PBD dimers form interstrand and intrastrand DNA cross-links via dual alkylation of guanine residues, distinguishing them from monofunctional agents (e.g., temozolomide). Key assays include:

- Alkaline Comet Assay : Quantifies DNA strand breaks; PBD dimers show reduced single-strand breaks but increased cross-link-dependent damage .

- High-Performance Liquid Chromatography (HPLC) : Detects stable DNA adducts (e.g., C8-linked PBD dimers) with longer half-lives (>24 hrs) compared to monoadducts .

- Electrophoretic Mobility Shift Assay (EMSA) : Demonstrates DNA duplex stabilization due to cross-linking, correlating with cytotoxicity .

Advanced Research Questions

Q. What methodological considerations are critical when designing pharmacokinetic (PK) studies for PBD dimer-based ADCs to account for anti-drug antibodies (ADA)?

Methodological Answer: ADA can reduce ADC exposure and confound PK data. Mitigation strategies include:

- Preclinical Species Selection : Use humanized or immunodeficient models (e.g., NSG mice) to minimize ADA interference .

- Tandem Measurements : Quantify total antibody, conjugated payload (acPBD dimer), and free PBD dimer separately via LC-MS/MS, as ADA preferentially clears conjugated species .

- Dose Fractionation : Administer multiple low doses to reduce ADA induction, as seen in primate studies where 0.2 mg/kg doses maintained detectable acPBD levels .

Q. How can structure-activity relationship (SAR) studies optimize DNA cross-linking efficiency while minimizing off-target toxicity?

Methodological Answer: SAR optimization focuses on:

- Linker Chemistry : C8-linked dimers (e.g., SJG-136) enhance cross-link stability and reduce metabolic inactivation compared to C2-linked analogs .

- Pro-Drug Strategies : Incorporate disulfide bonds (e.g., EC2629) that release active PBD dimers only in reducing tumor microenvironments, lowering systemic toxicity .

- Steric Shielding : Modify the PBD dimer’s imine moiety with polyethylene glycol (PEG) to prevent non-specific DNA binding until linker cleavage .

Q. Table 2: Impact of Structural Modifications on PBD Dimer Activity

Q. What in vitro and in vivo models best predict clinical CYP-mediated drug-drug interactions (DDIs) for PBD dimers?

Methodological Answer: PBD dimers exhibit NADPH-dependent CYP3A4/5 inactivation, requiring:

- Human Liver Microsomes (HLM) : Pre-incubate with NADPH to assess time-dependent inhibition (TDI). A >30-fold IC50 shift after 30 minutes indicates high DDI risk .

- Transgenic CYP3A4 Mice : Monitor PBD dimer clearance when co-administered with CYP3A4 substrates (e.g., midazolam) to validate HLM findings .

- Clinical Bridging : Use static or dynamic models (e.g., Simcyp®) to predict AUC changes in patients .

Q. How can experimental design (e.g., Plackett-Burman, Box-Behnken) optimize ADC formulation parameters for PBD dimer conjugation?

Methodological Answer: Statistical designs screen critical factors efficiently:

- Plackett-Burman Design (PBD) : Identifies significant variables (e.g., poloxamer concentration, emulsification time) in nanoparticle formulations via two-level factorial models .

- Box-Behnken Design (BBD) : Optimizes responses (e.g., encapsulation efficiency) using three-level interactions, validated by adjusted R² >0.95 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.